![molecular formula C12H5ClF3N3 B13219016 4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13219016.png)
4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is a chemical compound that features a pyridazine ring substituted with a chloro and trifluoromethyl group, as well as a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a pyridazine derivative, followed by chlorination and subsequent coupling with a benzonitrile derivative. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or to alter the oxidation state of the compound.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the pyridazine or benzonitrile rings.
科学研究应用
4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl and chloro substituents but lacks the pyridazine ring, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzonitrile: Similar to the previous compound but without the chloro group, it serves as an intermediate in various synthetic pathways.
Pyridazinone derivatives: These compounds contain the pyridazine ring and exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Uniqueness
4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C12H5ClF3N3 |
|---|---|
分子量 |
283.63 g/mol |
IUPAC 名称 |
4-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C12H5ClF3N3/c13-11-9(12(14,15)16)5-10(18-19-11)8-3-1-7(6-17)2-4-8/h1-5H |
InChI 键 |
AMDDFFFAFOMUQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=NN=C(C(=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


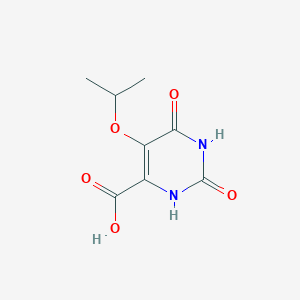
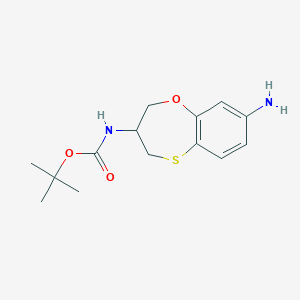
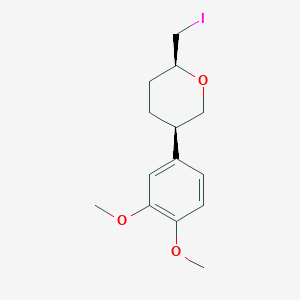
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13218942.png)

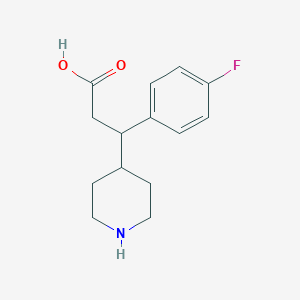

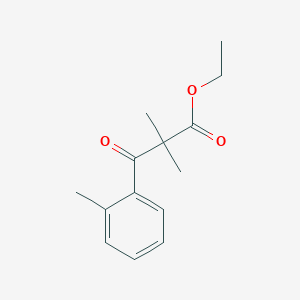
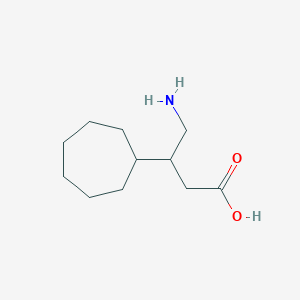
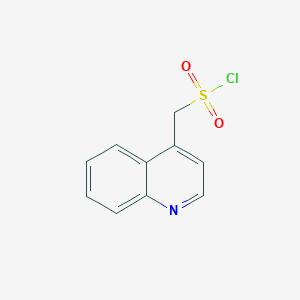
![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)

![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)
![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)
